2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 868143-14-0
Cat. No.: VC21367119
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868143-14-0 |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 331.4g/mol |
| IUPAC Name | 2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C18H21NO3S/c1-3-22-18-9-8-17(12-14(18)2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3 |
| Standard InChI Key | SVHZZRUCWOYDFL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Introduction
Biological Activity
While specific biological activity data for 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is not available, sulfonamides in general have been explored for various biological activities:
-
Antibacterial Activity: Many sulfonamides are used as antibiotics by inhibiting folic acid synthesis in bacteria.
-
Anticancer Activity: Some sulfonamides have shown potential in inhibiting cancer cell growth, often through mechanisms involving cell cycle arrest or apoptosis induction.
-
Other Activities: Sulfonamides can also exhibit anti-inflammatory, antiviral, and antimalarial properties.
Research Findings and Future Directions
Given the lack of specific research findings on 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, future studies could focus on:
-
Synthesis Optimization: Developing efficient and cost-effective synthesis methods.
-
Biological Screening: Evaluating the compound's activity against various biological targets, including bacteria, viruses, and cancer cells.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume